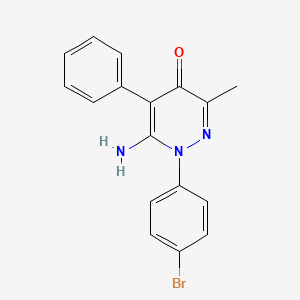
N-(4-Chlorobenzoyl)-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorobenzoyl)-2’-deoxyadenosine: is a synthetic compound that combines the structural elements of 4-chlorobenzoyl and 2’-deoxyadenosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzoyl)-2’-deoxyadenosine typically involves the acylation of 2’-deoxyadenosine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of N-(4-Chlorobenzoyl)-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale synthesis. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Chlorobenzoyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Chlorobenzoyl)-2’-deoxyadenosine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the interactions between nucleosides and various enzymes. It can also be used as a probe to investigate the mechanisms of nucleoside transport and metabolism .
Medicine: It can be used as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(4-Chlorobenzoyl)-adenosine
- N-(4-Chlorobenzoyl)-guanosine
- N-(4-Chlorobenzoyl)-cytidine
Comparison: N-(4-Chlorobenzoyl)-2’-deoxyadenosine is unique due to the presence of the 2’-deoxy group, which distinguishes it from other nucleosides. This structural difference affects its chemical reactivity and biological activity. For example, the absence of the hydroxyl group at the 2’ position makes it more resistant to enzymatic degradation, enhancing its stability and potential as a therapeutic agent .
Eigenschaften
| 90335-43-6 | |
Molekularformel |
C17H16ClN5O4 |
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
4-chloro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
JVCIHWWSFVZWET-YNEHKIRRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)Cl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


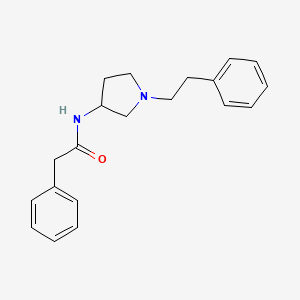
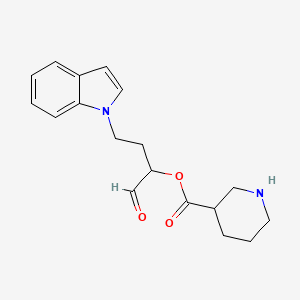
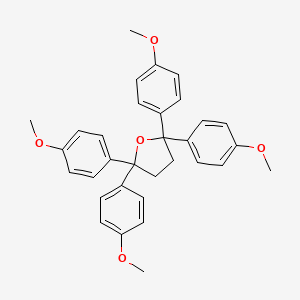
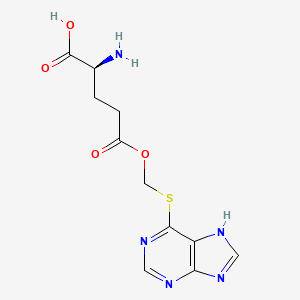
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)


